molecular formula C11H14N4OS B1454610 (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283108-61-1

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

Cat. No.: B1454610
CAS No.: 1283108-61-1
M. Wt: 250.32 g/mol
InChI Key: LEZDTKVFUQNRQH-UHFFFAOYSA-N
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Description

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is a compound that features a thiazole ring, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to interact with various enzymes, either inhibiting or activating them. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can modulate the activity of key enzymes, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine typically involves the reaction of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine apart is its unique combination of the thiazole and pyridazine rings, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZDTKVFUQNRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

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